molecular formula C26H30IN B13989470 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline

Cat. No.: B13989470
M. Wt: 483.4 g/mol
InChI Key: STQWQYVHKJEOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of tert-butyl groups and an iodine atom attached to the phenyl rings. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-tert-butylaniline.

    Coupling Reaction: The two aniline derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol).

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of the iodine atom and tert-butyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)aniline: Lacks the iodine atom and has different reactivity and applications.

    N-(4-Iodophenyl)aniline: Lacks the tert-butyl groups and has different physical and chemical properties.

    4-(tert-Butyl)-N-(4-iodophenyl)aniline: Similar structure but with only one tert-butyl group.

Uniqueness

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both tert-butyl groups and an iodine atom, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

Molecular Formula

C26H30IN

Molecular Weight

483.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-tert-butylphenyl)-N-(4-iodophenyl)aniline

InChI

InChI=1S/C26H30IN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3

InChI Key

STQWQYVHKJEOBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)I

Origin of Product

United States

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